molecular formula C11H13BrO4 B12093057 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane CAS No. 87154-54-9

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane

Cat. No.: B12093057
CAS No.: 87154-54-9
M. Wt: 289.12 g/mol
InChI Key: QGSIHBCIDOTZHU-UHFFFAOYSA-N
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and methoxy groups play crucial roles in binding to the target sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
  • 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-benzothiazole
  • 2-(3-Bromo-4,5-dimethoxyphenyl)ethanamine

Uniqueness

Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications .

Properties

CAS No.

87154-54-9

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13BrO4/c1-13-9-6-7(11-15-3-4-16-11)5-8(12)10(9)14-2/h5-6,11H,3-4H2,1-2H3

InChI Key

QGSIHBCIDOTZHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2OCCO2)Br)OC

Origin of Product

United States

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